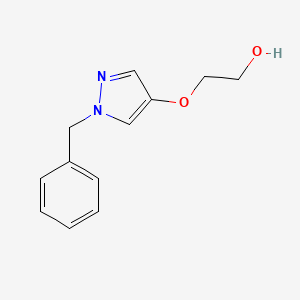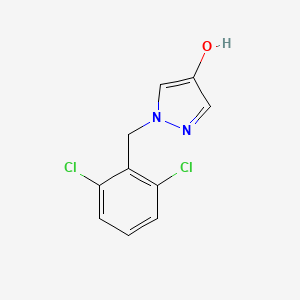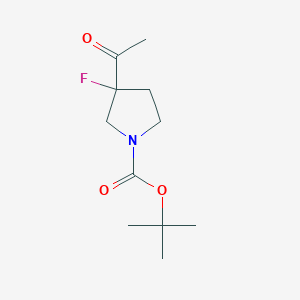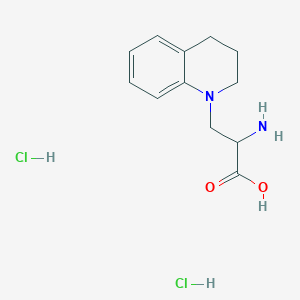![molecular formula C15H16N4O3 B1449767 8-N-Boc-Amino-1,5-Dihydro-[1,2]diazepino[4,5,6-cd]indol-6-on CAS No. 731810-58-5](/img/structure/B1449767.png)
8-N-Boc-Amino-1,5-Dihydro-[1,2]diazepino[4,5,6-cd]indol-6-on
Übersicht
Beschreibung
8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Indolderivate, wie die in Frage stehende Verbindung, haben in der antiviralen Forschung Potenzial gezeigt. Sie wurden zur Entwicklung von Inhibitoren gegen verschiedene Viren eingesetzt, darunter Influenza und Coxsackie-B4-Virus . Die strukturelle Flexibilität von Indol ermöglicht die Synthese zahlreicher Analoga, die auf antivirale Aktivität untersucht werden können.
Entzündungshemmende Studien
Der Indolkern ist ein häufiges Merkmal vieler entzündungshemmender Wirkstoffe. Die Erforschung von Indolderivaten wie 8-N-Boc-Amino-1,5-Dihydro-[1,2]diazepino[4,5,6-cd]indol-6-on könnte zur Entwicklung neuer entzündungshemmender Medikamente führen, möglicherweise mit neuartigen Wirkmechanismen .
Antikrebsanwendungen
Indolverbindungen wurden auf ihre Antikrebseigenschaften untersucht. Die Fähigkeit, mit hoher Affinität an mehrere Rezeptoren zu binden, macht Indolderivate wertvoll bei der Synthese von Verbindungen zur Krebsbehandlung .
Antimikrobielle Aktivität
Das Indolgerüst wird auch auf seine antimikrobiellen Eigenschaften untersucht. Derivate von Indol wurden synthetisiert und gegen eine Vielzahl bakterieller und Pilzpathogene getestet, wobei vielversprechende Ergebnisse erzielt wurden .
Neuroprotektive Wirkungen
Die Forschung zu Indolderivaten umfasst auch ihre potenziellen neuroprotektiven Wirkungen. Diese Verbindungen könnten eine Rolle bei der Behandlung neurodegenerativer Erkrankungen spielen, indem sie neuronale Zellen vor Schäden schützen .
Enzyminhibition
Indolderivate sind bekanntlich als Enzyminhibitoren, die bei der Behandlung von Krankheiten wie Diabetes und Alzheimer eingesetzt werden können, indem sie spezifische Stoffwechselwege angreifen .
Pflanzenwachstumsregulation
Indol-3-essigsäure, ein Derivat von Indol, ist ein Pflanzenhormon, das das Wachstum reguliert. Die Forschung zu ähnlichen Verbindungen könnte zur Entwicklung neuer landwirtschaftlicher Chemikalien führen, die das Pflanzenwachstum und die Erträge steigern .
Materialwissenschaft
Der Indolkern kann aufgrund seiner aromatischen Natur in Materialien eingearbeitet werden, um bestimmte elektronische Eigenschaften zu verleihen. Diese Anwendung befindet sich an der Grenze der Forschung und erforscht den Einsatz organischer Verbindungen in der Elektronik und Photonik .
Eigenschaften
IUPAC Name |
tert-butyl N-(9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)22-14(21)18-9-4-10-12-8(6-16-11(12)5-9)7-17-19-13(10)20/h4-7,16H,1-3H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQZYRRVIHTEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C3C(=C1)NC=C3C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650661 | |
| Record name | tert-Butyl (6-oxo-5,6-dihydro-4H-[1,2]diazepino[4,5,6-cd]indol-8-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731810-58-5 | |
| Record name | 1,1-Dimethylethyl N-(5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731810-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-oxo-5,6-dihydro-4H-[1,2]diazepino[4,5,6-cd]indol-8-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1449696.png)

![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)

![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)
![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)
